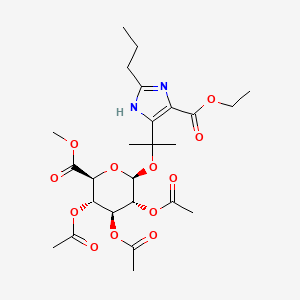
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the sixth position, and a dimethylamino group at the fourth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine typically involves multi-step organic reactions. One common method involves the chlorination of 6-methoxyisoquinoline, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium amide (NaNH₂) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-methoxyisoquinoline-4-carboxylic acid.
Reduction: Formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-6-methoxy-N-methylisoquinolin-3-amine
- 6-methoxy-N,N-dimethylisoquinolin-4-amine
- 1-chloro-6-methoxyisoquinoline
Uniqueness
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is unique due to the specific combination of functional groups and their positions on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)11-7-14-12(13)9-5-4-8(16-3)6-10(9)11/h4-7H,1-3H3 |
InChI Key |
CDGRNRPARZOKOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C2=C1C=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


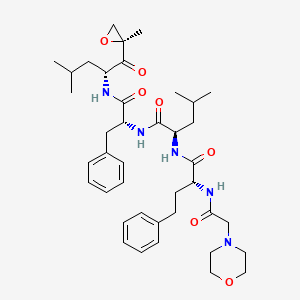
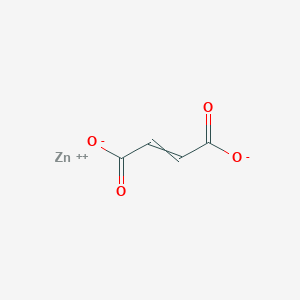
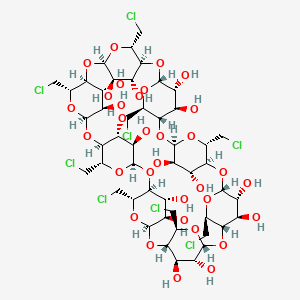
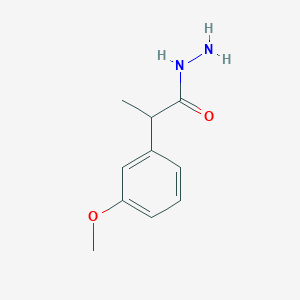
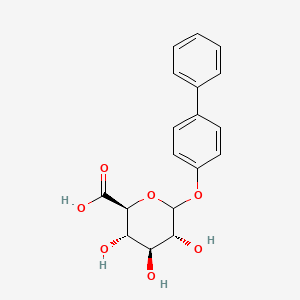

![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)


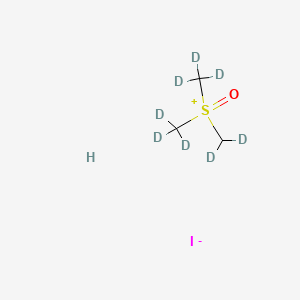
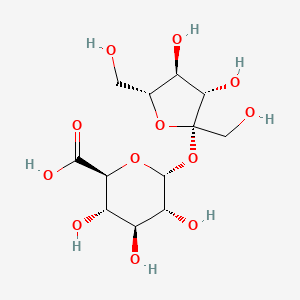
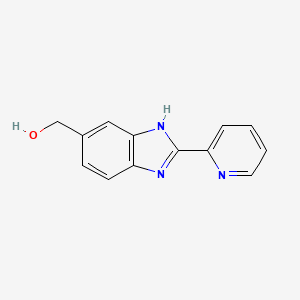
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
